molecular formula C11H10ClN3O2 B2979676 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 1001566-82-0

1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B2979676
CAS No.: 1001566-82-0
M. Wt: 251.67
InChI Key: TZKDLHQMWMVVDD-UHFFFAOYSA-N
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Description

1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 3-chloro-benzyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyrazole compound followed by the introduction of the 3-chloro-benzyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(3-Chloro-benzyl)-5-methyl-3-amino-1H-pyrazole.

Scientific Research Applications

1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(3-Chloro-benzyl)-3-methyl-1H-pyrazole: Lacks the nitro group, which affects its reactivity and applications.

    1-(3-Chloro-benzyl)-5-methyl-1H-pyrazole: Lacks the nitro group, leading to different chemical properties.

    1-(3-Chloro-benzyl)-3-nitro-1H-pyrazole: Lacks the methyl group, which can influence its biological activity.

Uniqueness: 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group, in particular, allows for a range of redox reactions that are not possible with similar compounds lacking this group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-8-5-11(15(16)17)13-14(8)7-9-3-2-4-10(12)6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKDLHQMWMVVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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